![molecular formula C12H16BrNO3 B2885655 2-(2-bromo-4-methylphenoxy)-N-(2-methoxyethyl)acetamide CAS No. 331435-31-5](/img/structure/B2885655.png)
2-(2-bromo-4-methylphenoxy)-N-(2-methoxyethyl)acetamide
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Description
2-(2-Bromo-4-methylphenoxy)-N-(2-methoxyethyl)acetamide (BMMEA) is a small molecule compound with potential applications in scientific research. It is a derivative of the acetamide family and has been used in various experiments to study its synthetic, biochemical, and physiological effects. BMMEA has been found to have numerous advantages when compared to other compounds, making it an attractive option for lab experiments.
Scientific Research Applications
Synthesis and Pharmacological Assessment
Research into acetamide derivatives, including structures related to 2-(2-bromo-4-methylphenoxy)-N-(2-methoxyethyl)acetamide, has explored their synthesis for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. These derivatives have been synthesized through multi-step reaction sequences, with their structural assignments confirmed by various spectroscopic methods. Some compounds in this series exhibit activities comparable to standard drugs, indicating their potential for further pharmacological development (Rani, Pal, Hegde, & Hashim, 2016).
Antimicrobial Profile
Esterification of specific bromo-m-cresol compounds has led to the formation of acetate derivatives, which, upon further chemical reactions, yield compounds with notable antibacterial and antifungal activities. This research underscores the potential of such compounds in developing new antimicrobial agents (Fuloria, Fuloria, & Gupta, 2014).
Environmental and Biochemical Interactions
Studies have evaluated the environmental and biochemical interactions of acetaminophen and related compounds, including the impact of bromide and chloride ions on their degradation. This research is crucial for understanding the fate of such chemicals in water treatment processes and their potential environmental impacts (Li, Song, Fu, Tsang, & Yang, 2015).
Natural Antioxidants from Marine Sources
Investigations into marine red algae have identified nitrogen-containing bromophenols with potent scavenging activity against radicals, suggesting their application as natural antioxidants in food and pharmaceutical fields. This highlights the broader potential of bromophenol derivatives in health-related applications (Li, Li, Gloer, & Wang, 2012).
Comparative Metabolism in Herbicides
Research comparing the metabolism of chloroacetamide herbicides in human and rat liver microsomes has provided insights into the metabolic pathways and potential toxicities of such compounds, emphasizing the importance of understanding species-specific differences in drug metabolism and environmental toxicology (Coleman, Linderman, Hodgson, & Rose, 2000).
properties
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3/c1-9-3-4-11(10(13)7-9)17-8-12(15)14-5-6-16-2/h3-4,7H,5-6,8H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFARJNTWWZIQES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NCCOC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4-methylphenoxy)-N-(2-methoxyethyl)acetamide |
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